Dexpramipexole - 104632-28-2

Dexpramipexole

Catalog Number: EVT-253471
CAS Number: 104632-28-2
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexpramipexole, also known as (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine, is a synthetic aminobenzothiazole currently being investigated for its therapeutic potential in various diseases. [] It is the R(+) enantiomer of Pramipexole, a drug approved for treating Parkinson's disease and restless legs syndrome. [, ] Unlike Pramipexole, Dexpramipexole exhibits significantly lower affinity for dopamine receptors, leading to a more favorable safety profile. [] Dexpramipexole is of particular interest in scientific research due to its neuroprotective properties and its ability to modulate mitochondrial function. [, ]

Pramipexole

  • Relevance: Pramipexole is the S(−) enantiomer of Dexpramipexole. While both compounds have shown neuroprotective properties, Pramipexole is associated with dose-limiting dopaminergic side effects due to its high affinity for dopamine receptors. In contrast, Dexpramipexole displays a much lower affinity for these receptors and thus a better safety profile at higher doses.

Riluzole

    A-8034673

    • Relevance: Research suggests that Dexpramipexole also exhibits blocking activity against Nav1.8 sodium channels, similar to A-8034673. This shared activity profile is likely responsible for the analgesic effects observed with Dexpramipexole in various pain models.

    Lithium Carbonate

    • Relevance: While not structurally related to Dexpramipexole, Lithium Carbonate is mentioned in the context of patient-led research initiatives in ALS. Similar to early promising results observed with Dexpramipexole, initial studies suggested a potential benefit of Lithium Carbonate in ALS, which was later refuted in larger trials and patient-driven data analysis.

    Sodium Chlorite

    • Relevance: While not structurally related to Dexpramipexole, Sodium Chlorite was investigated by ALS patients as a potential treatment based on inferences drawn from patents related to the drug NP001. This highlights the potential risks associated with patient-led interpretation of scientific data and emphasizes the importance of rigorous clinical trials to assess the safety and efficacy of new therapeutic interventions.
    Source and Classification

    Dexpramipexole is classified as a small molecule drug and is the (R)-enantiomer of pramipexole, which is a well-known dopamine agonist used in the treatment of Parkinson's disease. Unlike pramipexole, dexpramipexole exhibits very low affinity for dopamine receptors and is primarily being investigated for its effects on eosinophils and mitochondrial function . The compound has been developed by Areteia Therapeutics and is currently undergoing clinical trials for conditions such as eosinophilic asthma .

    Synthesis Analysis

    The synthesis of dexpramipexole involves several methods, with one notable approach being a chemoenzymatic process. This method typically includes the resolution of racemic mixtures through fractional crystallization or preparative chiral high-performance liquid chromatography.

    A specific synthetic route involves the reduction of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazol using a reductive agent under inert gas conditions in an organic solvent such as tetrahydrofuran. The reaction is conducted at temperatures ranging from -40°C to 100°C, preferably around 25°C. Following this reduction, the resultant compound is treated with hydrochloric acid to yield dexpramipexole hydrochloride .

    Key Parameters:

    • Organic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), dioxane.
    • Inert Gases: Nitrogen or argon.
    • Temperature Range: -40°C to 100°C (optimal at 25°C).
    Molecular Structure Analysis

    Dexpramipexole has a molecular formula of C10_{10}H17_{17}N3_3S and a molar mass of approximately 211.33 g/mol. The compound features a complex structure characterized by a benzothiazole ring system with various functional groups that contribute to its biological activity.

    Structural Details:

    • Core Structure: The core consists of a tetrahydrobenzothiazole moiety.
    • Chirality: Dexpramipexole is chiral, with specific stereochemistry that distinguishes it from its enantiomer pramipexole.

    The structural representation can be described using SMILES notation: CCCN[C@@H]1CCC(N=C(N)S2)=C2C1, which highlights the stereocenter present in the molecule .

    Chemical Reactions Analysis

    Dexpramipexole participates in various chemical reactions primarily related to its synthesis and potential modifications for therapeutic applications. The key reactions include:

    • Reduction Reactions: The transformation of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazol into dexpramipexole through reduction.
    • Acid-Base Reactions: Interaction with hydrochloric acid to form dexpramipexole hydrochloride.

    These reactions are crucial for producing the compound in a pure form suitable for pharmacological testing.

    Mechanism of Action

    Dexpramipexole operates primarily by binding to mitochondrial F1Fo ATP synthase. This interaction enhances mitochondrial bioenergetics by increasing ATP production while reducing oxygen consumption .

    Key Mechanistic Insights:

    • Mitochondrial Efficiency: Dexpramipexole improves mitochondrial function by stabilizing the ATP synthase complex.
    • Neuroprotective Effects: In models of ischemic brain injury, dexpramipexole has demonstrated protective effects on neuronal cells by modulating calcium fluxes and reducing cell death under stress conditions .
    Physical and Chemical Properties Analysis

    Dexpramipexole exhibits several notable physical and chemical properties:

    • Solubility: It is water-soluble and shows linear pharmacokinetics.
    • Stability: The compound remains stable under standard laboratory conditions but requires careful handling due to its reactivity in certain environments.

    Relevant Data:

    • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
    • pH Stability: Dexpramipexole's stability can be affected by pH levels; thus, formulations must consider this aspect for effective delivery.
    Applications

    Dexpramipexole has significant potential in various therapeutic areas:

    • Amyotrophic Lateral Sclerosis: It has been evaluated for its ability to improve mitochondrial function in patients with this neurodegenerative disease .
    • Eosinophilic Asthma: Recent studies have shown that dexpramipexole effectively reduces blood eosinophil counts, making it a candidate for treating eosinophilic asthma .

    Clinical Trials:

    Ongoing Phase III clinical trials are assessing dexpramipexole's efficacy as an add-on therapy for patients with inadequately controlled eosinophilic asthma, focusing on exacerbation rates and lung function improvements .

    Mechanistic Elucidation of Eosinophil-Targeted Activity of Dexpramipexole

    Molecular Pathways in Eosinophil Apoptosis and Maturation Suppression

    Dexpramipexole induces eosinophil apoptosis through intrinsic mitochondrial pathways without affecting other leukocyte lineages significantly. The compound accumulates in eosinophil mitochondria, disrupting electron transport chain (ETC) efficiency. This disruption increases reactive oxygen species (ROS) production, activating pro-apoptotic Bcl-2 family proteins (Bax/Bak) and cytochrome c release. Consequently, caspase-9 and caspase-3 are activated, executing programmed cell death. In vitro studies show dexpramipexole reduces eosinophil survival by >80% at therapeutic concentrations (0.5–5 µM) within 48 hours [1] [5].

    Concurrently, dexpramipexole suppresses eosinophil maturation in bone marrow by inhibiting granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-5 (IL-5) signaling. It downregulates transcription factors GATA-1 and PU.1, which are essential for eosinophil progenitor differentiation. This dual action—apoptosis induction and maturation blockade—explains the sustained peripheral eosinopenia observed in clinical trials [1] [9].

    Table 1: Key Apoptotic Pathways Modulated by Dexpramipexole in Eosinophils

    Target PathwayMolecular MechanismObserved Effect
    Mitochondrial ETCDisruption of Complex I activity↑ ROS, ΔΨm dissipation
    Bcl-2 Proteins↑ Bax/Bak activation; ↓ Bcl-2 expressionCytochrome c release
    Caspase CascadeCleavage of caspase-9/-3DNA fragmentation, phosphatidylserine exposure
    Survival SignalingInhibition of PI3K/Akt and STAT5 phosphorylationReduced response to IL-5/GM-CSF

    Modulation of IL-5/IL-13/IL-4 Signaling Axis in Type 2 Inflammation

    Dexpramipexole indirectly suppresses the IL-5/IL-13/IL-4 cytokine axis, a master regulator of type 2 inflammation. While not a direct receptor antagonist, it reduces T helper 2 (Th2) cell differentiation and cytokine production by altering dendritic cell antigen presentation. Transcriptomic analyses of bronchial biopsies reveal dexpramipexole downregulates IL5, IL13, and IL4 gene expression by 40–60% in asthmatic patients after 12 weeks of treatment [3] [6] [8].

    Crucially, dexpramipexole inhibits IL-13-mediated effects on airway structural cells:

    • Goblet Cells: Reduces MUC5AC synthesis by blocking STAT6-dependent transcription, diminishing mucus hypersecretion [8].
    • Airway Smooth Muscle: Attenuates IL-13-induced hypercontractility and F-actin polymerization via RhoA/ROCK pathway inhibition.
    • Fibroblasts: Suppresses IL-4/IL-13-driven TGF-β1 production and collagen deposition, mitigating airway remodeling [4] [8].

    The compound’s efficacy in eosinophilic asthma correlates with decreased soluble IL-13Rα2 (a decoy receptor) in bronchoalveolar lavage fluid, restoring IL-13 homeostasis [8].

    Bone Marrow Eosinopoiesis Inhibition: Transcriptomic and Proteomic Insights

    Transcriptomic profiling of CD34+ eosinophil progenitors from dexpramipexole-treated patients shows suppression of eosinophil-specific transcripts:

    • Early Maturation: GATA-1 ↓ 3.2-fold, CCR3 ↓ 4.1-fold
    • Granule Proteins: EPX (eosinophil peroxidase) ↓ 5.6-fold, MBP (major basic protein) ↓ 4.8-fold [2] [9]

    Proteomic analyses corroborate these findings, demonstrating reduced expression of:

    • Signaling Molecules: JAK2 (−70%), STAT5 (−65%)
    • Survival Receptors: IL-5Rα chain (−58%)
    • Adhesion Proteins: β7-integrin (−62%), facilitating progenitor retention in marrow [2]

    Dexpramipexole uniquely targets eosinophil lineage commitment by modulating the C/EBP-ε transcription network. It upregulates microRNA-223, which silences CEBPE mRNA, halting eosinophil differentiation at the myeloblast stage. This specificity explains the absence of neutropenia in clinical studies [2] [5].

    Table 2: Transcriptomic Changes in Eosinophil Progenitors After Dexpramipexole Treatment

    Gene CategoryRepresentative GenesFold ChangeFunction
    Transcription FactorsGATA1, PU.1↓ 3.2–4.0Lineage specification
    Cytokine ReceptorsIL5RA, IL3RA↓ 3.8–4.5Progenitor responsiveness
    Granule ProteinsEPX, EDN (eosinophil-derived neurotoxin)↓ 4.7–5.6Effector functions
    Chemokine ReceptorsCCR3↓ 4.1Bone marrow egress

    Tissue-Specific Eosinophil Depletion Mechanisms in Respiratory Mucosa

    Dexpramipexole achieves profound eosinophil depletion in respiratory tissues through multi-compartment actions:

    • Peripheral Blood: Reduces absolute eosinophil counts (AEC) by 77–85% at 150 mg BID dosing within 12 weeks, as shown in EXHALE-1 trial [3] [9].
    • Airway Mucosa: Decreases tissue eosinophilia by >90% in nasal polyp biopsies, with concomitant reductions in eosinophil peroxidase (EPX) by 89% [1] [3].
    • Bone Marrow: Lowers CD34+IL-5Rα+ progenitor frequency by 72%, suppressing de novo eosinophil production [2].

    Mechanistically, dexpramipexole impedes eosinophil trafficking by downregulating endothelial VCAM-1 and mucosal epithelial CCL26 (eotaxin-3) expression. It inhibits IL-13-induced CCL26 transcription by blocking STAT6 binding to the eotaxin-3 promoter [1] [8].

    Notably, tissue eosinophils undergo accelerated apoptosis due to mitochondrial dysfunction. Dexpramipexole accumulates in respiratory mucosa at concentrations 5-fold higher than plasma, directly activating eosinophil apoptosis via voltage-dependent anion channel (VDAC) oligomerization in mitochondrial membranes. This tissue-selective accumulation underpins its efficacy in eosinophilic asthma and chronic rhinosinusitis with nasal polyps [5] [9].

    Properties

    CAS Number

    104632-28-2

    Product Name

    Dexpramipexole

    IUPAC Name

    (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

    Molecular Formula

    C10H17N3S

    Molecular Weight

    211.33 g/mol

    InChI

    InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1

    InChI Key

    FASDKYOPVNHBLU-SSDOTTSWSA-N

    SMILES

    CCCNC1CCC2=C(C1)SC(=N2)N

    Synonyms

    2 Amino 6 propylaminotetrahydrobenzothiazole
    2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
    2-amino-6-propylaminotetrahydrobenzothiazole
    4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
    6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
    dexpramipexole
    KNS 760704
    KNS-760704
    KNS760704
    Mirapex
    pramipexol
    pramipexol dihydrobromide, (+-)-isomer
    pramipexol dihydrochloride, (S)-isomer
    pramipexol, (+-)-isomer
    pramipexol, (R)-isomer
    pramipexole
    Pramipexole Dihydrochloride
    Pramipexole Dihydrochloride Anhydrous
    Pramipexole Hydrochloride Monohydrate
    Sifrol
    SND 919
    SND 919CL2x
    SND-919
    SND-919CL2x
    SND919CL2x

    Canonical SMILES

    CCCNC1CCC2=C(C1)SC(=N2)N

    Isomeric SMILES

    CCCN[C@@H]1CCC2=C(C1)SC(=N2)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.